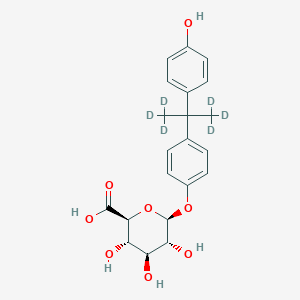

Bisphenol A-d6 beta-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

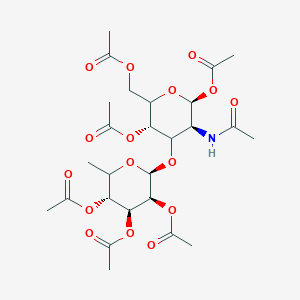

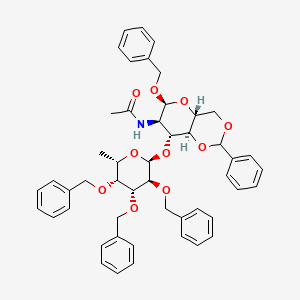

Bisphenol A-d6 beta-D-Glucuronide (BPA-d6-β-D-Glucuronide) is a synthetic compound used in laboratory experiments to study the effects of bisphenol A (BPA) on biochemical and physiological processes. BPA-d6-β-D-Glucuronide is an important tool for researchers as it provides a more reliable and accurate method of testing the effects of BPA on organisms. BPA is an endocrine-disrupting chemical (EDC) which has been linked to a number of health problems, including reproductive and developmental issues.

科学的研究の応用

Environmental Health Research

Bisphenol A (BPA) is a ubiquitous, endocrine-disrupting environmental contaminant that increases the risk of some adverse developmental effects . Bisphenol A-d6 beta-D-Glucuronide is used in research to understand the metabolic fate of BPA, as it represents a phase II conjugation product that facilitates the body’s elimination of BPA .

Pregnancy Studies

In studies involving pregnant women, Bisphenol A-d6 beta-D-Glucuronide is used to measure exposure levels to BPA. This is important as high exposure to BPA can have potential implications for previous exposure estimates .

Metabolic Pathway Analysis

Bisphenol A-d6 beta-D-Glucuronide is used to investigate the detoxification processes that occur in organisms, shedding light on the metabolic pathways involved in the processing of xenobiotic compounds .

Carcinogenic Potential Research

Research has shown that BPA can induce proliferation, growth, migration, and invasion in various cell types . Bisphenol A-d6 beta-D-Glucuronide, being a metabolite of BPA, is used in research to understand these effects.

Urine Sample Analysis

Bisphenol A-d6 beta-D-Glucuronide is used in the optimization of enzymatic reactions and permits an accurate determination of the conjugated BPA concentration in urine samples .

作用機序

Target of Action

Bisphenol A-d6 beta-D-Glucuronide is a metabolite of Bisphenol A (BPA), a chemical that has been extensively studied for its environmental presence and potential biological effects . BPA primarily targets metabolic tissues . It is considered to be a weak environmental estrogen, but recent studies have demonstrated that it may be similar in potency to 17β-estradiol in stimulating cellular responses .

Mode of Action

Bisphenol A-d6 beta-D-Glucuronide is produced in the liver during the first-pass metabolism of BPA . It is the water-soluble metabolite of BPA It has been reported that bpa β-d-glucuronide was able to increase fat accumulation and protein expression in mouse adipocytes .

Biochemical Pathways

It is known that bpa, the parent compound of bisphenol a-d6 beta-d-glucuronide, can disrupt normal endocrine function and metabolic processes . This disruption can lead to conditions such as insulin resistance, disruption of pancreatic beta cell function, and obesity .

Pharmacokinetics

Early studies have shown that the half-life of BPA in the human body is less than 6 hours, with nearly complete urinary excretion within 24 hours . This suggests that Bisphenol A-d6 beta-D-Glucuronide may also be rapidly excreted from the body.

Result of Action

It has been reported that bpa β-d-glucuronide was able to increase fat accumulation and protein expression in mouse adipocytes . This suggests that Bisphenol A-d6 beta-D-Glucuronide may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol A-d6 beta-D-Glucuronide. Most people are exposed to BPA, the parent compound of Bisphenol A-d6 beta-D-Glucuronide, by consuming food and beverages into which BPA has leached from polycarbonate containers, including reusable bottles and baby bottles . Therefore, the use of such containers can increase the exposure to Bisphenol A-d6 beta-D-Glucuronide.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-LZDRGMMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017896 |

Source

|

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A-d6 beta-D-Glucuronide | |

CAS RN |

1610029-53-2 |

Source

|

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。